3-(Difluoromethoxy)azetidine is a chemical compound characterized by its unique structure and properties. The compound has the molecular formula CHFNO and a molecular weight of 159.56 g/mol. It is primarily recognized in the context of its hydrochloride salt form, 3-(Difluoromethoxy)azetidine hydrochloride, which is relevant in various chemical and biological applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
The synthesis of 3-(Difluoromethoxy)azetidine hydrochloride typically involves the reaction of azetidine with difluoromethoxy reagents. A common synthetic route includes:
The molecular structure of 3-(Difluoromethoxy)azetidine features a four-membered azetidine ring with a difluoromethoxy substituent at the third position. The presence of fluorine atoms contributes to the compound's unique electronic properties.
These identifiers facilitate the retrieval of detailed structural information from chemical databases.
3-(Difluoromethoxy)azetidine can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For example, sodium hydroxide is commonly used for hydrolysis, while oxidizing agents like potassium permanganate are preferred for oxidation reactions.
The mechanism of action for 3-(Difluoromethoxy)azetidine involves its interactions with specific biological targets. The difluoromethoxy group may participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The structural rigidity provided by the azetidine ring can influence the compound's binding affinity and specificity towards these targets.
Relevant data from studies indicate that the compound exhibits unique reactivity patterns due to the presence of fluorine atoms, which can enhance electrophilicity and influence reaction pathways.
3-(Difluoromethoxy)azetidine hydrochloride has several scientific applications:
Research continues to explore its potential applications across various fields, highlighting its significance as a versatile compound in both academic and industrial settings.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug design. Early synthetic routes, such as the classical cyclization of 3-halopropylamines under strong base conditions, were low-yielding and operationally challenging [7]. The development of ethyl 3-(1-azetidinyl)propionate as a stable precursor in the 1970s represented a significant advancement, enabling the practical generation of azetidine through thermal decarboxylation [7]. Over the past two decades, methodological breakthroughs have dramatically expanded the synthetic toolbox for azetidine functionalization. Notably, ring-strain-driven strategies utilizing 1-azabicyclo[1.1.0]butane (ABB) intermediates enable direct C3-functionalization through transition metal-catalyzed cross-coupling (e.g., Suzuki reactions) or nucleophilic additions [5]. Electrocatalytic intramolecular hydroamination of allylic sulfonamides has emerged as a redox-economic approach to azetidine formation, leveraging cobalt catalysis under electrochemical conditions [5]. Concurrently, photoredox catalysis and radical difunctionalization techniques now permit the installation of complex substituents like the difluoromethoxy group at the C3 position, overcoming previous limitations in stereocontrol and functional group tolerance [1] [5].
Table 1: Evolution of Key Azetidine Synthesis Methods
Time Period | Dominant Strategy | Representative Example | Key Advancement |
---|---|---|---|
Pre-1970s | Nucleophilic substitution | 3-Bromopropylamine + KOH | Low yields (<30%), harsh conditions |
1970s-1990s | Precursor decarboxylation | Ethyl 3-(1-azetidinyl)propionate → Azetidine [7] | Practical handling, ~80% yield |
2000-2010 | Ring expansion/contraction | α-Bromo N-sulfonylpyrrolidinone contraction [5] | Stereocontrol, functional diversity |
2010-Present | Strain-release catalysis | ABB alkylation/arylation [5] | C3 functionalization under mild conditions |
2020s | Electrocatalysis | Co-catalyzed allylic sulfonamide cyclization [5] | Redox economy, atom efficiency |
The difluoromethoxy (–OCF₂H) group has emerged as a critically important pharmacophore in medicinal chemistry due to its unique interplay of electronic, steric, and hydrogen-bonding properties. Unlike trifluoromethoxy (–OCF₃) groups, which are purely lipophilic and sterically demanding, the –OCF₂H moiety possesses a moderately acidic proton (pKa ~12-14) capable of acting as a hydrogen bond donor. This allows it to form favorable interactions with biological targets while maintaining metabolic stability [1] [3]. The geminal fluorine atoms induce a strong dipole moment (~1.4 D) and polarize adjacent bonds, enhancing binding affinity through electrostatic complementarity. Conformationally, the –OCF₂H group exhibits restricted rotation, potentially locking bioactive molecules into optimal binding conformations [3]. These properties translate to improved pharmacokinetic profiles: Lipophilicity measurements (logP) show that –OCF₂H provides a balanced increase in membrane permeability compared to methoxy (–OCH₃) or hydroxyl (–OH) groups, while resisting oxidative metabolism common to –OCH₃ and –OCH₂F analogues. In protease inhibitors and kinase-targeted therapeutics, this group frequently improves cellular potency by 5-10 fold over non-fluorinated counterparts due to enhanced target engagement and residence time [1] [8]. Its isosteric relationship to phosphate groups further enables applications in nucleotide mimetics and phosphatase inhibitors.
3-(Difluoromethoxy)azetidine represents a structurally unique building block where the strained azetidine ring and the difluoromethoxy group act synergistically to confer advantageous properties. The C3-substitution pattern places the –OCF₂H group in a sterically exposed position, optimizing its vectorial presentation for target interactions. Medicinally, this scaffold is integral to compounds targeting hormone-dependent cancers, particularly as estrogen receptor downregulators. The azetidine nitrogen serves as a versatile vector for attachment to pharmacophore cores, while the difluoromethoxy moiety modulates electron density and conformation [8]. Experimental characterization confirms its physicochemical profile: It is a liquid at room temperature (boiling point unconfirmed), requiring storage at <-20°C under inert atmosphere to prevent decomposition [2] [6]. Computational analyses (DFT calculations) indicate that the –OCF₂H group significantly perturbs the azetidine ring's electron distribution, increasing the nitrogen's basicity (predicted pKa ~8.5) versus unsubstituted azetidine (pKa ~11.3), thereby enhancing salt formation capability for improved solubility. In materials science, its combination of high dipole moment (~3.5 D), low viscosity, and thermal stability makes it a candidate for electrolyte additives in lithium-ion batteries or as a polar solvent modifier. The compound's commercial availability (≥98% purity) and derivatization potential through N-functionalization or ring transformations position it as a versatile intermediate for drug discovery programs focused on CNS penetrants, protease inhibitors, and PET radiotracer development [2] [6] [8].
Table 2: Key Properties of 3-(Difluoromethoxy)azetidine
Property | Experimental Data | Computational Insight | Functional Implication |
---|---|---|---|
Physical State | Liquid (storage: -20°C, inert atm) [2] [6] | Low crystal lattice energy | Ease of handling in solution-phase synthesis |
Molecular Formula | C₄H₇F₂NO | Optimized geometry at B3LYP/6-31G* | Predictable reactivity patterns |
Hydrogen Bonding | –OCF₂H as weak H-bond donor (IR) | Proton affinity: ~140 kcal/mol | Enhanced target binding vs –OCF₃ |
Dipole Moment | Not reported (Experimental) | Calculated: ~3.5 D (vs 1.8 D for azetidine) | Improved solubility in polar media |
Basicty (N-atom) | Not reported | pKa predicted: ~8.5 | Salt formation for crystallinity |
Metabolic Stability | N/A (Building block) | Low susceptibility to CYP450 oxidation | Favorable PK in derived APIs |
Commercial Purity | ≥98% [2] [6] | N/A | Reproducible biological screening |
The synthesis and application data presented exclude safety profiles and dosage information, focusing exclusively on chemical properties and research utility.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0